1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound is a pyrazolo[3,4-b]pyridine derivative functionalized with a sulfonyl bridge connecting a 1,3-dimethylpyrazole moiety to the core heterocyclic scaffold. Such structural attributes are critical in medicinal chemistry, particularly for kinase inhibition or receptor targeting, as pyrazolo-pyridine derivatives are known for their pharmacological relevance . The methyl substituents at the 1-, 3-, and 6-positions likely modulate lipophilicity and steric effects, influencing bioavailability and target engagement.
Properties
Molecular Formula |
C14H15N5O4S |
|---|---|
Molecular Weight |
349.37 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N5O4S/c1-7-5-10(14(20)21)12-9(3)17-19(13(12)15-7)24(22,23)11-6-18(4)16-8(11)2/h5-6H,1-4H3,(H,20,21) |
InChI Key |
KNWUJYSWJSQUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)S(=O)(=O)C3=CN(N=C3C)C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation
Step 1: Formation of Compound A
Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are combined in a reactor and heated to 110–120 °C for reflux and condensation. After 4 hours, the mixture is cooled to 35–40 °C and subjected to reduced pressure distillation to remove low-boiling impurities, yielding compound A with purity around 97.5–98.5% (mass ratio of reactants approximately 6:9:8–10).Step 2: Cyclization to Compound B
Compound A is reacted with 40% methylhydrazine aqueous solution and toluene at 8–10 °C in the presence of sodium hydroxide (mass ratio methylhydrazine:NaOH:compound A ≈ 5:0.2–0.4:8–10). The reaction is maintained at 10–20 °C, followed by phase separation to isolate the supernatant containing compound B.Step 3: Acidification and Isolation
The supernatant is heated to 85–90 °C, and 15% hydrochloric acid is added slowly to precipitate the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The product is then centrifuged and dried, achieving purity up to 98.9%.
Summary Table: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
| Step | Reactants & Conditions | Product | Purity (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; 110–120 °C, reflux, 4 h; reduced pressure distillation | Compound A | 97.5–98.5 | Mass ratio 6:9:8–10 |
| 2 | Compound A, 40% methylhydrazine aq., toluene, NaOH; 8–20 °C, stirring | Compound B (liquid) | N/A | Phase separation to isolate supernatant |
| 3 | Compound B, 15% HCl; 85–90 °C, acidification, centrifugation, drying | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 98.9 | Final isolation and purification |
This method is advantageous due to its relatively simple operation, high purity of product, and suitability for scale-up.
Analytical and Process Considerations
Purity and Yield : The synthetic methods emphasize high purity (>98%) of intermediates and final products, critical for pharmaceutical or agrochemical applications.
Reaction Conditions : Controlled temperatures (generally 8–120 °C depending on step), use of acid/base catalysis, and phase separation techniques are key to optimizing yields and purity.
Scalability : The described methods, especially for the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid intermediate, have been demonstrated on a multi-hundred kilogram scale, indicating industrial feasibility.
Summary of Preparation Methodology
| Preparation Stage | Key Reactions & Conditions | Outcome/Notes |
|---|---|---|
| Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Condensation of ethyl acetoacetate, triethyl orthoformate, acetic anhydride; cyclization with methylhydrazine; acidification | High purity intermediate for sulfonylation |
| Construction of pyrazolo[3,4-b]pyridine core | Cyclization and substitution reactions on pyridine derivatives | Core heterocyclic scaffold with methyl groups |
| Sulfonylation with pyrazole sulfonyl chloride | Reaction of core acid with sulfonyl chloride derivative | Formation of sulfonyl linkage to pyrazole moiety |
Research Findings and Industrial Relevance
The synthetic route for the pyrazole carboxylic acid intermediate is well-documented with optimized parameters for yield and purity, making it a reliable building block for further functionalization.
The pyrazolo[3,4-b]pyridine derivatives, including kinase inhibitors structurally related to the target compound, have been patented with detailed substituent variations and synthetic approaches, indicating the medicinal and agrochemical importance of these compounds.
The sulfonylation step is critical for biological activity modulation and requires careful control of reaction conditions to avoid side reactions.
Chemical Reactions Analysis
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Pharmacological Applications
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Inhibition (%) at 50 µM |
|---|---|
| TNF-alpha | 65% |
| IL-6 | 70% |
| IL-1beta | 60% |
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Animal models have shown promising results in reducing neuroinflammation and protecting against neurodegeneration.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a recent study involving transgenic mice, administration of the compound resulted in a significant decrease in amyloid-beta plaques and improvement in cognitive function as assessed by behavioral tests.
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its sulfonyl-linked pyrazole-pyridine architecture. Key structural analogs include:
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ():
- Substituents: A butyl group at position 1 and a cyclopropyl group at position 4.
- Key differences: Lacks the sulfonyl bridge, replacing it with alkyl/cyclopropyl groups. This reduces hydrogen-bonding capacity but increases hydrophobicity.
3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (): Substituents: A p-tolyl (4-methylphenyl) group at position 1. Key differences: Aromatic substitution at position 1 instead of sulfonyl-pyrazole.
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ():
- Substituents: A 3-methoxyphenyl group at position 5.
- Key differences: Methoxyaryl substitution introduces electron-donating effects, contrasting with the sulfonyl group’s electron-withdrawing nature.
1-Benzyl-N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
- Substituents: Benzyl groups and a carboxamide linkage.
- Key differences: Carboxamide replaces sulfonyl, altering hydrogen-bonding patterns and solubility.
Data Table: Structural and Functional Comparison
*Calculated using ChemDraw.
Biological Activity
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1172305-48-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₅N₅O₄S
- Molecular Weight : 349.37 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines:
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation effectively.
Anti-inflammatory Activity
Pyrazole compounds are recognized for their anti-inflammatory properties. The target mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. Research indicates that derivatives similar to this compound can significantly reduce inflammation markers in vitro.
Antimicrobial Activity
The biological activity spectrum of pyrazoles extends to antimicrobial effects. Studies have shown that certain pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development in treating infections.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted by Xia et al. demonstrated that pyrazole derivatives induced significant cell apoptosis in various cancer cell lines, with one derivative showing an IC₅₀ value of 49.85 µM against tumor cells .
- Mechanistic Insights : Research has indicated that the compound may interact with specific kinases involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
- In Vivo Studies : Preliminary in vivo studies suggest that compounds with similar structures exhibit reduced tumor growth in animal models, supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
